molecular formula C18H21N3O2 B2483842 3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide CAS No. 2034607-91-3

3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide

Cat. No.: B2483842
CAS No.: 2034607-91-3
M. Wt: 311.385
InChI Key: LDGMLZWXQTWTFJ-UHFFFAOYSA-N
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Description

3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphic Modifications and Properties

Polymorphic modifications of compounds structurally related to "3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide" have been explored for their potential in medicinal applications. For example, polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline derivative possessing strong diuretic properties indicate potential as a new hypertension remedy. This compound's different crystal forms and their unique packing and structural motifs suggest variations in physical properties that could influence bioavailability and efficacy (Shishkina et al., 2018).

Antibacterial Activity

The synthesis and structure-activity relationships of quinolone derivatives, including those structurally related to "this compound," have been extensively studied for their antibacterial activity. These studies reveal that modifications in the quinolone structure can lead to compounds with significant antibacterial properties, potentially useful in treating bacterial infections. The exploration of amino acid prodrugs of quinolones, for instance, demonstrates increased solubility and in vivo efficacy, underscoring the potential of structurally similar compounds in antimicrobial therapy (Sánchez et al., 1992).

ATM Kinase Inhibition for Cancer Therapy

Novel 3-quinoline carboxamides, which share a structural motif with "this compound," have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This discovery is significant for cancer therapy, as ATM kinase plays a crucial role in DNA damage response. Compounds demonstrating efficacy in combination with DNA strand break-inducing agents, such as irinotecan, in disease models highlight the therapeutic potential of quinoline carboxamides in cancer treatment (Degorce et al., 2016).

Antiplasmodial and Antifungal Activity

Research into functionalized aminoquinolines, including those related to the compound , has revealed moderate to potent activity against Plasmodium falciparum, the causative agent of malaria, as well as notable antifungal properties. These findings indicate that structural derivatives of "this compound" could serve as leads in the development of new antimalarial and antifungal agents, addressing significant public health challenges (Vandekerckhove et al., 2015).

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-quinolin-8-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(21-10-8-15(11-21)23-12-13-6-7-13)20-16-5-1-3-14-4-2-9-19-17(14)16/h1-5,9,13,15H,6-8,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGMLZWXQTWTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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